molecular formula C12H16Cl2N2 B2448576 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 92539-28-1

1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine

Cat. No. B2448576
Key on ui cas rn: 92539-28-1
M. Wt: 259.17
InChI Key: MCGIQVVVGVAMEI-UHFFFAOYSA-N
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Patent
US06911458B2

Procedure details

1,2-dichloro-4-(chloromethyl)benzene (390 mg, 1.99 mmol)) was added to a solution of tert-butyl 4-piperidinylcarbamate (400 mg, 2.0 mmol) in DMF (25 ml) and triethylamine (2 ml). The solution was stirred at room temperature for 3 hrs and then concentrated in vacuo. To the solution of the solid in dichloromethane was added (30 ml) trifluoroacetic acid (6 ml) was added and stirred at room temperature for 2 hrs. The solution was diluted with dichloromethane and washed with two portions of water. The combined water washings were treated with 2M NaOH to pH 10 and extracted with ether. The ether was dried (Na2SO4), filtered and evaporated to leave a yellow residue (300 mg, 1.16 mmol).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][C:3]=1[Cl:10].[NH:11]1[CH2:16][CH2:15][CH:14]([NH:17]C(=O)OC(C)(C)C)[CH2:13][CH2:12]1>CN(C=O)C.C(N(CC)CC)C>[Cl:10][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:2]=1[Cl:1])[CH2:8][N:11]1[CH2:16][CH2:15][CH:14]([NH2:17])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CCl)Cl
Name
Quantity
400 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the solution of the solid in dichloromethane was added (30 ml) trifluoroacetic acid (6 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
The solution was diluted with dichloromethane
WASH
Type
WASH
Details
washed with two portions of water
ADDITION
Type
ADDITION
Details
The combined water washings were treated with 2M NaOH to pH 10
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(CN2CCC(CC2)N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.16 mmol
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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